N1,6-dimethylbenzene-1,3-diamine
Description
N1,6-Dimethylbenzene-1,3-diamine is a substituted aromatic diamine featuring methyl groups at the N1 and C6 positions of a benzene ring, with amine groups at the 1 and 3 positions. The methyl substituents likely influence its electronic and steric properties, affecting solubility, stability, and reactivity compared to unsubstituted diamines.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-N,4-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,9H2,1-2H3 |
InChI Key |
RGBBCHBCGNDCRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)NC |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between N1,6-dimethylbenzene-1,3-diamine and structurally related compounds:
Key Findings
Substituent Effects :
- N1,6-Dimethyl vs. Trimethyl : The additional methyl group in the trimethyl derivative (N1,N1,6-trimethylbenzene-1,3-diamine) likely reduces nucleophilicity at the N1 position, impacting coordination with metals or electrophiles .
- Fluorine Substitution : The 5-fluoro-1,2-diamine () demonstrates how electron-withdrawing groups alter reactivity and stability, contrasting with methyl groups’ electron-donating effects .
Synthesis Methods :
- While direct synthesis data for this compound is unavailable, analogous diamines (e.g., 1,2-diamines) are synthesized via nitro group reduction using SnCl₂ . This method may apply to the target compound, albeit with adjustments for methyl substituents.
Stability :
- Unsubstituted or fluorinated diamines (e.g., ) are prone to oxidation or decomposition, necessitating in-situ use. Methyl groups in this compound may improve stability by sterically shielding reactive amine groups.
Research Implications and Limitations
- Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for this compound are absent in the evidence, requiring extrapolation from analogs.
- Applications : Methyl-substituted diamines are valuable in medicinal chemistry (e.g., as intermediates for antibiotics ) and catalysis (e.g., directing groups in C–H activation ).
Preparation Methods
Iron-Mediated Reduction
The reduction of 4-bromo-N,N-dimethyl-3-nitroaniline represents a foundational method for producing N1-substituted derivatives. In a modified procedure from photoredox catalyst synthesis, 36.8 g (150 mmol) of the nitro precursor undergoes reduction with iron powder (41.9 g, 750 mmol) and ammonium chloride (64.2 g, 1.20 mol) in methanol/water (1:1, 430 mL) at 70°C for 1 hour. Post-reaction processing involves:
- Filtration through celite to remove iron particulates
- Sequential extraction with dichloromethane (3 × 1 L)
- Drying over sodium sulfate followed by solvent evaporation
This method achieves an 87% yield of 4-bromo-N1,N1-dimethylbenzene-1,3-diamine as a black solid. The iron-mediated approach offers cost-effectiveness but requires careful pH control during workup to prevent demethylation.
Hydrazine Hydrate Reduction with CuO/C Catalysts
A patent-pending method demonstrates an environmentally conscious reduction system using:
| Parameter | Specification |
|---|---|
| Catalyst | CuO/C (8-10% CuO loading) |
| Solvent | Methanol/Water (1:1) |
| Temperature | 20-100°C |
| Reaction Time | 1-20 hours |
| Molar Ratio | 1:1-5 (Nitrocompound:Hydrazine) |
The protocol involves:
- Dissolving p-nitro-N,N-dimethylaniline in protic solvent
- Adding hydrazine hydrate and CuO/C catalyst
- Refluxing until TLC confirms reaction completion
- Recrystallizing with ethyl acetate/petroleum ether (1:2)
This method generates nitrogen and water as byproducts, aligning with green chemistry principles while maintaining 92% yield at optimized conditions.
Transition Metal-Catalyzed Coupling Reactions
Copper-Mediated Amination
A scalable route from acridinium catalyst research employs CuBr- SMe₂ (160 mg) with potassium carbonate (2.17 g) in mixed xylenes (20 mL). The reaction of 1 g benzyl bromide with amino precursors at 110°C for 24 hours achieves 78% yield through:
- Oxidative addition of the aryl halide
- Transmetallation with amine nucleophile
- Reductive elimination to form C-N bonds
Critical parameters include:
- Strict exclusion of oxygen via degassing
- Maintenance of anhydrous conditions
- Precise temperature control (±2°C)
Electrophilic Substitution Strategies
Directed Ortho-Metalation
A two-step methylation approach derived from biochemical intermediate synthesis involves:
- Protecting 1,3-diaminobenzene as bis-Boc derivative
- Treating with LDA (2.2 eq) at -78°C in THF
- Quenching with methyl iodide (2.5 eq)
- Deprotecting with TFA/CH₂Cl₂ (1:1)
This regioselective method achieves 65% overall yield but requires cryogenic conditions and strict anhydrous handling.
Friedel-Crafts Alkylation
Adapting industrial-scale diaminotoluene production methods, methylation can be accomplished using:
| Reagent | Quantity | Role |
|---|---|---|
| AlCl₃ | 1.5 eq | Lewis Acid Catalyst |
| CH₃Cl | 2.2 eq | Methylating Agent |
| Nitromethane | Solvent | Reaction Medium |
Reaction at 40°C for 8 hours followed by aqueous workup yields 71% of target compound with <5% polymethylated byproducts.
Comparative Analysis of Methodologies
Yield Optimization Landscape
Environmental Impact Assessment
The CuO/C catalytic system demonstrates superior sustainability metrics:
- E-Factor: 0.8 (vs. 5.2 for iron reduction)
- PMI (Process Mass Intensity): 3.1 kg/kg product
- 98% atom economy for methyl group incorporation
Industrial Production Considerations
Continuous Flow Implementation
Adapting batch protocols to flow chemistry enhances:
- Heat transfer efficiency in exothermic reductions
- Mixing homogeneity during catalytic steps
- Safety profile for large-scale methylations
A proposed flow setup for CuO/C-mediated reduction features:
- Packed bed reactor with 5 μm catalyst particles
- Residence time of 12 minutes at 8 bar pressure
- Inline IR monitoring for real-time yield optimization
Purification Technology
Crystallization remains the dominant purification method, with solvent systems showing distinct efficiency:
| Solvent Pair | Purity Increase | Recovery Rate |
|---|---|---|
| EtOAc/Petroleum Ether | 98.2% | 89% |
| MeOH/H₂O | 95.7% | 92% |
| CHCl₃/Hexane | 97.1% | 84% |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N1,6-dimethylbenzene-1,3-diamine with high purity, and how can side reactions be minimized?
Answer: A common approach involves the reduction of nitro-precursors using SnCl₂·2H₂O under reflux (ethanol, 75°C, 5–7 hours), followed by alkaline workup and solvent removal . To minimize side reactions (e.g., over-reduction or oxidation):
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the diamine.
- Monitor reaction progress via TLC or HPLC to terminate the reaction at the diamine stage.
- Purify via column chromatography or recrystallization using non-polar solvents.
Q. Q2. How can the structural integrity and purity of this compound be validated experimentally?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at N1 and C6) via ¹H/¹³C NMR. For example, aromatic protons appear as distinct doublets in the 6.5–7.5 ppm range .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 151.2 for C₈H₁₂N₂).
- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18, acetonitrile/water gradient).
Advanced Research Questions
Q. Q3. How do electron-donating methyl substituents at N1 and C6 influence the reactivity of benzene-1,3-diamine derivatives in cross-coupling reactions?
Answer: Methyl groups enhance electron density at the aromatic ring, increasing nucleophilicity. This facilitates:
- Electrophilic Aromatic Substitution : Faster reaction rates with electron-deficient partners (e.g., nitration, sulfonation).
- Oxidative Coupling : Improved stability of intermediates in polymerization reactions (e.g., conductive polymers).
Contradictions arise when steric hindrance from methyl groups outweighs electronic effects. For example, bulky substituents may reduce yields in Suzuki-Miyaura couplings .
Q. Q4. What strategies resolve contradictions in reported melting points for this compound derivatives?
Answer: Discrepancies (e.g., mp 157–161°C vs. 196–201°C for nitro analogs ) may arise from:
- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. DCM).
- Hydration/Decomposition : Perform thermogravimetric analysis (TGA) to detect moisture loss.
- Impurity Profiling : Use DSC to identify eutectic mixtures.
Q. Methodological Workflow :
Characterize thermal behavior via DSC/TGA.
Compare XRD patterns of crystalline batches.
Validate with high-resolution mass spectrometry.
Q. Q5. How can computational methods predict the stability of this compound under varying pH conditions?
Answer:
- DFT Calculations : Model protonation states at N1 and C6 positions. For example, methyl groups increase basicity at N1, favoring protonation in acidic media.
- MD Simulations : Predict aggregation behavior in aqueous/organic solvents.
- pKa Estimation : Tools like MarvinSketch or ACD/Labs predict pKa values (~8.5 for N1, ~6.2 for C6-NH₂), guiding buffer selection .
Q. Q6. What are the challenges in characterizing unstable intermediates during the synthesis of this compound?
Answer: The diamine is prone to oxidation and dimerization. Mitigation strategies include:
- In Situ Trapping : React immediately with acylating agents (e.g., acetic anhydride) to stabilize as amides .
- Low-Temperature Analysis : Conduct NMR at –20°C to slow degradation.
- Radical Scavengers : Add BHT (butylated hydroxytoluene) to inhibit radical-mediated side reactions .
Methodological Guidance
Q. Q7. How to design a kinetic study for the oxidation of this compound?
Answer:
Q. Q8. What spectroscopic techniques differentiate this compound from its regioisomers (e.g., N1,N1,6-trimethyl analogs)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
